molecular formula C20H19N3OS2 B11187359 N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide

N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide

Cat. No.: B11187359
M. Wt: 381.5 g/mol
InChI Key: SZSTVVMKCXBDFC-UHFFFAOYSA-N
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Description

N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide is a complex organic compound featuring a quinoline core with a dithiolo ring and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide typically involves the condensation of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with an appropriate amine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The dithiolo ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under hydrogenation conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted acetamides.

Scientific Research Applications

N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide is unique due to its specific combination of the quinoline core, dithiolo ring, and acetamide group, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases with high specificity makes it a promising candidate for therapeutic applications .

Biological Activity

N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dithioloquinoline moiety. The presence of the dithiol group is significant as it is known to participate in redox reactions, which can influence biological activity. The molecular formula can be represented as follows:

C16H18N2S2\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}_2

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Protein Kinases : A study highlighted that derivatives of dithioloquinoline showed significant inhibitory effects on several protein kinases, including JAK3 and NPM1-ALK. The IC50 values for these interactions were reported as low as 0.25 µM for NPM1-ALK and 0.36 µM for JAK3, indicating potent activity against these targets .
  • Antitumor Activity : The compound is predicted to have antitumor effects with probabilities exceeding 50% based on computational models. This suggests a potential for development as an anticancer agent .

Table 1: Biological Activity Profile of Dithioloquinoline Derivatives

CompoundTarget ProteinIC50 (µM)Activity Type
2aNPM1-ALK0.25Inhibition
2bJAK30.36Inhibition
2ccRAF[Y340D]0.78Moderate Inhibition
2qJAK30.46High Inhibition

The above table summarizes key findings from in vitro studies demonstrating the inhibitory effects of various derivatives on target proteins associated with cancer progression.

Case Studies

  • Study on Dithioloquinoline Derivatives : A specific study focused on the synthesis and biological evaluation of dithioloquinoline derivatives found that several compounds exhibited strong inhibition against multiple kinases involved in cancer signaling pathways. The results suggested that these compounds could serve as lead candidates for further drug development aimed at treating cancers associated with aberrant kinase activity .
  • ADMET Properties : Additional research assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds. It was found that many derivatives displayed favorable ADMET profiles, which are crucial for their viability as therapeutic agents .

Properties

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[3-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide

InChI

InChI=1S/C20H19N3OS2/c1-12(24)21-13-7-6-8-14(11-13)22-19-17-15-9-4-5-10-16(15)23-20(2,3)18(17)25-26-19/h4-11,23H,1-3H3,(H,21,24)

InChI Key

SZSTVVMKCXBDFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Origin of Product

United States

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